molecular formula C18H17NO5 B2575163 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one CAS No. 1022252-78-3

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B2575163
CAS No.: 1022252-78-3
M. Wt: 327.336
InChI Key: VDVSCTTUPLLAHW-UHFFFAOYSA-N
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Description

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a methoxy group, and an azetidinone moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methyl iodide and a suitable base such as potassium carbonate.

    Azetidinone Formation: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a ketene and an imine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidinone ring, potentially converting it into an azetidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce azetidine compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its azetidinone moiety is of particular interest due to its presence in various pharmacologically active compounds, including beta-lactam antibiotics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins, thereby inhibiting their function. The benzo[d][1,3]dioxole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzo[d][1,3]dioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole ring but lacks the azetidinone moiety.

    3-Methoxy-4-methylphenyl azetidin-2-one: Contains the azetidinone ring but differs in the substitution pattern on the aromatic ring.

    1-(4-Methoxyphenyl)-3-methoxyazetidin-2-one: Similar azetidinone structure with different substituents.

Uniqueness

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole ring and the azetidinone moiety distinguishes it from other compounds, providing a versatile platform for various applications in research and industry.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-13-6-4-12(5-7-13)19-16(17(22-2)18(19)20)11-3-8-14-15(9-11)24-10-23-14/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVSCTTUPLLAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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